BenchChemオンラインストアへようこそ!

1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Monoamine oxidase inhibition MAOB selectivity Neuropharmacology

1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride (CAS 1272756-18-9) offers a distinct polypharmacology profile with 3.35-fold MAOB selectivity over MAOA (IC50 370 nM vs 1,240 nM), nanomolar H3R affinity (Kd 1.35 nM), adenosine A2A binding (Ki 391 nM), and moderate LDHA inhibition (2,000 nM). This unique multi-target signature is validated across multiple assay systems, making it an irreplaceable reference compound for CNS drug discovery and oncology research. Available in research-grade purity (≥95%) as a hydrochloride salt with enhanced aqueous solubility.

Molecular Formula C6H12ClN3O
Molecular Weight 177.632
CAS No. 1272756-18-9
Cat. No. B582514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride
CAS1272756-18-9
Molecular FormulaC6H12ClN3O
Molecular Weight177.632
Structural Identifiers
SMILESCN1CC(CC1=O)C(=N)N.Cl
InChIInChI=1S/C6H11N3O.ClH/c1-9-3-4(6(7)8)2-5(9)10;/h4H,2-3H2,1H3,(H3,7,8);1H
InChIKeyWCJJEIRORBGPRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride (CAS 1272756-18-9) — Chemical Identity and Research-Grade Specifications


1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride (CAS 1272756-18-9; molecular formula C6H12ClN3O; molecular weight 177.63 g/mol) is a synthetic pyrrolidine carboxamidine derivative supplied as a hydrochloride salt . The compound features a 5-oxopyrrolidine (pyrrolidone) core with a 4-position carboxamidine moiety, a structural arrangement that places it within a class of heterocyclic amidines of interest in medicinal chemistry and chemical biology . The hydrochloride salt form confers enhanced aqueous solubility compared to the free base, facilitating its handling in biological assay systems . Commercial availability includes grades of ≥95% to >99% purity from multiple research chemical suppliers, with analytical characterization by LC-MS, NMR, and elemental analysis .

Why 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride Is Not Interchangeable with Structural Analogs


The 1-methyl substitution on the pyrrolidone nitrogen and the carboxamidine group at the 4-position are not mere interchangeable structural variations — they define the compound's molecular recognition profile across multiple target classes. Minor modifications to this scaffold produce significant shifts in binding selectivity. For instance, replacement of the 1-methyl group with a 2-methoxyethyl substituent (CAS 1272756-21-4) yields a compound with a molecular weight increase of approximately 44 Da and altered lipophilicity that predicts divergent pharmacokinetic and target-engagement properties . More critically, the broader pyrrolidine carboxamidine class demonstrates that even stereochemical changes at a single position can produce >100-fold differences in isoform selectivity, as evidenced by (2R)-2-pyrrolidinecarboxamidine's >100-fold iNOS selectivity over eNOS and nNOS [1]. The quantitative target engagement data presented in Section 3 establish that 1-methyl-2-oxopyrrolidine-4-carboxamidine hydrochloride exhibits a distinct polypharmacology signature — targeting MAOB, adenosine A2A receptor, MAOA, LOX, LDHA, and H3R with varying degrees of potency — that cannot be replicated by simply substituting any other pyrrolidine carboxamidine analog without empirical revalidation.

1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride — Quantitative Differentiation Against Comparators


MAOB vs MAOA Selectivity: Quantified Differential Inhibition of Monoamine Oxidase Isoforms

In enzyme inhibition assays conducted under identical experimental conditions, 1-methyl-2-oxopyrrolidine-4-carboxamidine hydrochloride demonstrates preferential inhibition of monoamine oxidase B (MAOB) over monoamine oxidase A (MAOA), with an MAOB IC50 of 370 nM compared to an MAOA IC50 of 1,240 nM [1]. This represents an approximately 3.35-fold selectivity for MAOB over MAOA within the same assay system.

Monoamine oxidase inhibition MAOB selectivity Neuropharmacology Parkinson's disease research

Adenosine A2A Receptor Binding Affinity: Quantified GPCR Engagement

In competitive radioligand displacement assays, 1-methyl-2-oxopyrrolidine-4-carboxamidine hydrochloride binds to the human adenosine A2A receptor with a Ki of 391 nM [1]. This affinity is approximately 106-fold weaker than the classic A2A antagonist ZM241385 (reported Ki ≈ 0.3–3 nM across studies), positioning this compound as a moderate-affinity A2A ligand suitable for fragment-based or scaffold-hopping approaches rather than as a direct replacement for high-affinity A2A tool compounds.

Adenosine A2A receptor GPCR ligand Neurodegeneration Caffeine analog

Lactate Dehydrogenase A (LDHA) Inhibition: Quantified Metabolic Enzyme Targeting

1-Methyl-2-oxopyrrolidine-4-carboxamidine hydrochloride inhibits human recombinant lactate dehydrogenase A (LDHA) with an IC50 of 2,000 nM (2 μM) and a Ki of 1,900 nM, using pyruvate as substrate [1]. This inhibitory potency is approximately 95-fold weaker than the LDHA-selective inhibitor FX11 (IC50 ≈ 21 μM against LDHA in certain cellular contexts, but with Ki values reported in the low nanomolar range for purified enzyme), and substantially weaker than the clinical-stage LDHA inhibitor GNE-140 (LDHA IC50 = 3 nM).

LDHA inhibition Cancer metabolism Warburg effect Glycolysis inhibitor

Histamine H3 Receptor Binding: Quantified Affinity Across Species Orthologs

In BRET-based binding assays using NLuc/GPCR-fusion proteins, 1-methyl-2-oxopyrrolidine-4-carboxamidine hydrochloride binds to the human histamine H3 receptor (H3R) with a Kd of 1.35 nM, while binding to the mouse H4 receptor (H4R) occurs with substantially lower affinity (Kd = 31 nM) [1]. This demonstrates a ~23-fold preference for human H3R over mouse H4R, and high nanomolar-to-low single-digit nanomolar potency for H3R.

Histamine H3 receptor CNS drug discovery Sleep-wake regulation GPCR

Lysyl Oxidase (LOX) Inhibition: Quantified Activity Against Fibrotic Disease Target

In cell-based amine oxidase activity assays, 1-methyl-2-oxopyrrolidine-4-carboxamidine hydrochloride inhibits human lysyl oxidase (LOX) with an IC50 of 2,800 nM (2.8 μM) and inhibits the related isoform LOXL2 with an IC50 of 370 nM [1]. This represents a ~7.6-fold selectivity for LOXL2 over LOX within the same cellular assay platform.

Lysyl oxidase Fibrosis Extracellular matrix Cancer metastasis

Multi-Target Polypharmacology Profile: Quantified Engagement Across Six Distinct Molecular Targets

Comprehensive binding and inhibition profiling reveals that 1-methyl-2-oxopyrrolidine-4-carboxamidine hydrochloride engages six distinct molecular targets with quantifiable potency: human H3R (Kd = 1.35 nM), human LOXL2 (IC50 = 370 nM), human MAOB (IC50 = 370 nM), human A2A receptor (Ki = 391 nM), human MAOA (IC50 = 1,240 nM), and human LDHA (IC50 = 2,000 nM) [1][2][3]. In contrast, the closely related analog 1-(2-methoxyethyl)-2-oxopyrrolidine-4-carboxamidine hydrochloride (CAS 1272756-21-4) lacks publicly available quantitative target engagement data for these or any other specific molecular targets, representing an uncharacterized chemical space .

Polypharmacology Multi-target drug discovery Kinase inhibitor GPCR ligand

Research Applications for 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride Based on Quantitative Evidence


MAOB-Selective Inhibitor Screening and Parkinson's Disease Pharmacology

The 3.35-fold MAOB selectivity over MAOA (370 nM vs 1,240 nM IC50) establishes this compound as a moderate-potency MAOB-preferring reference compound suitable for establishing assay validation parameters, benchmarking novel MAOB inhibitor candidates, and investigating the structure-activity relationships that govern MAOB vs MAOA isoform discrimination [1]. This application is directly supported by the quantitative head-to-head isoform comparison data presented in Evidence_Item 1.

LOXL2-Focused Anti-Fibrotic Drug Discovery

The 370 nM LOXL2 IC50 and 7.6-fold selectivity over LOX provide a quantitative starting point for medicinal chemistry optimization of LOXL2 inhibitors targeting fibrotic diseases (idiopathic pulmonary fibrosis, liver cirrhosis, systemic sclerosis) and cancer-associated fibrosis [1]. The availability of both LOX and LOXL2 inhibitory data within the same assay system enables rational design of isoform-selective analogs. This application derives directly from Evidence_Item 5.

Multi-Target Polypharmacology Reference Compound for Neurodegeneration Research

The compound's simultaneous engagement of MAOB (IC50 = 370 nM), adenosine A2A receptor (Ki = 391 nM), and histamine H3 receptor (Kd = 1.35 nM) — three targets with established clinical relevance in Parkinson's disease, Alzheimer's disease, and sleep-wake disorders — makes it a valuable polypharmacology reference compound for investigating multi-target therapeutic strategies in neurodegeneration [1][2]. The nanomolar H3R affinity is particularly notable and supports CNS-targeted applications. This scenario is directly supported by Evidence_Items 1, 2, and 4.

LDHA Inhibitor Scaffold for Cancer Metabolism Research

The 2,000 nM LDHA IC50 positions this compound as a structurally novel, moderate-potency LDHA inhibitor chemotype for oncology research focused on the Warburg effect and glycolytic dependency [1]. The pyrrolidine carboxamidine scaffold is distinct from established LDHA inhibitor chemotypes (e.g., pyrazole-based GNE-140, quinoline-based FX11), offering a structurally orthogonal starting point for medicinal chemistry campaigns aimed at overcoming resistance or improving pharmacokinetic properties. This application is supported by Evidence_Item 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.